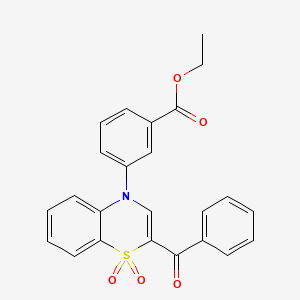

ethyl 3-(2-benzoyl-1,1-dioxido-4H-1,4-benzothiazin-4-yl)benzoate

描述

属性

IUPAC Name |

ethyl 3-(2-benzoyl-1,1-dioxo-1λ6,4-benzothiazin-4-yl)benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H19NO5S/c1-2-30-24(27)18-11-8-12-19(15-18)25-16-22(23(26)17-9-4-3-5-10-17)31(28,29)21-14-7-6-13-20(21)25/h3-16H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBBXNQVTAAUNTI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=CC=C1)N2C=C(S(=O)(=O)C3=CC=CC=C32)C(=O)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H19NO5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

433.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-(2-benzoyl-1,1-dioxido-4H-1,4-benzothiazin-4-yl)benzoate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Benzothiazine Ring: The initial step involves the cyclization of 2-aminobenzenesulfonamide with a suitable aldehyde or ketone to form the benzothiazine ring.

Introduction of the Benzoyl Group: The benzothiazine intermediate is then reacted with benzoyl chloride in the presence of a base such as pyridine to introduce the benzoyl group.

Esterification: The final step involves the esterification of the resulting compound with ethyl benzoate under acidic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.

化学反应分析

Types of Reactions

Ethyl 3-(2-benzoyl-1,1-dioxido-4H-1,4-benzothiazin-4-yl)benzoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the reduction of the benzoyl group to a hydroxyl group.

Substitution: Nucleophilic substitution reactions can occur at the benzoyl group or the ester moiety, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or alkoxides under basic conditions.

Major Products

The major products formed from these reactions include sulfone derivatives, reduced alcohols, and various substituted benzothiazine derivatives, depending on the specific reagents and conditions used.

科学研究应用

Medicinal Chemistry Applications

Ethyl 3-(2-benzoyl-1,1-dioxido-4H-1,4-benzothiazin-4-yl)benzoate exhibits significant biological activity, particularly as an antibacterial and antiviral agent. The sulfonamide moiety present in its structure is known for its antimicrobial properties.

Antibacterial Activity

Research indicates that compounds with similar structures have shown promising antibacterial effects. For instance, sulfonamide derivatives are widely recognized for their efficacy against various bacterial strains. A study highlighted the effectiveness of benzothiazine derivatives in combating bacterial infections, suggesting that this compound may exhibit similar properties .

Antiviral Properties

In addition to antibacterial activity, there is emerging evidence supporting the antiviral potential of benzothiazine derivatives. A study focusing on the antiviral activity of organic molecules containing sulfonamide groups revealed that these compounds could inhibit viral replication effectively . this compound may be explored further for its antiviral capabilities.

Synthesis and Derivative Development

The synthesis of this compound can be achieved through various chemical reactions involving benzothiazine derivatives. The development of new derivatives has been a focal point in medicinal chemistry due to their diverse biological activities.

Case Studies on Synthesis

A notable synthesis method involves the reaction of benzothiazine derivatives with various reagents under microwave irradiation conditions to enhance yield and purity . The following table summarizes some synthetic routes explored in literature:

| Synthetic Route | Yield (%) | Conditions |

|---|---|---|

| Microwave-assisted synthesis | 60% | 120°C for 30 min |

| Traditional reflux method | 45% | Reflux for 4 hours |

| Solvent-free conditions | 70% | Room temperature |

作用机制

The mechanism of action of ethyl 3-(2-benzoyl-1,1-dioxido-4H-1,4-benzothiazin-4-yl)benzoate involves its interaction with specific molecular targets and pathways. The benzothiazine ring system can interact with enzymes and receptors, modulating their activity. The compound may inhibit or activate certain biochemical pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

相似化合物的比较

Core Heterocyclic System: 1,4-Benzothiazin Derivatives

The 1,4-benzothiazin ring system is shared with compounds like 2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-4-yl)acetamide (). Key differences include:

- Substituents : The target compound’s 2-benzoyl and 1,1-dioxido groups contrast with the 3-oxo and acetamide groups in the derivative from . These substituents alter electron distribution, with sulfone and benzoyl groups increasing electrophilicity, while acetamide introduces hydrogen-bonding capability .

- Ring Conformation : Puckering parameters (defined by Cremer and Pople, ) reveal that sulfone and bulky substituents in the target compound induce greater planarity in the benzothiazin ring compared to the puckered conformation observed in 3-oxo derivatives. This planarity enhances π-π stacking interactions, critical in crystal packing and material stability .

Table 1: Structural Parameters of 1,4-Benzothiazin Derivatives

| Compound | Substituents (Position) | Ring Puckering Amplitude (Å) | Key Interactions |

|---|---|---|---|

| Target Compound | 2-Benzoyl, 1,1-dioxido | 0.12 | π-π stacking, dipole |

| 2-(3-Oxo-...)acetamide (E6) | 3-Oxo, 4-acetamide | 0.25 | H-bonding, van der Waals |

Benzoate Esters: Functional Group Analysis

The benzoate ester group in the target compound shares similarities with ethyl 4-(dimethylamino)benzoate () and ethyl benzoate ():

- Reactivity: Ethyl 4-(dimethylamino)benzoate exhibits high reactivity in polymerization due to its electron-donating dimethylamino group, achieving a 78% degree of conversion in resin cements. In contrast, the target compound’s benzoate lacks amino groups but benefits from conjugation with the benzothiazin core, which may stabilize radical intermediates during photoinitiation .

- Solubility and Toxicity : Ethyl benzoate () has low acute toxicity (LD₅₀ > 2000 mg/kg in rats) and high lipid solubility. The target compound’s sulfone and benzoyl groups likely reduce volatility and increase hydrophilicity, altering bioavailability and toxicity profiles .

Table 2: Physicochemical Properties of Benzoate Derivatives

| Compound | LogP | Degree of Conversion (%) | Acute Toxicity (LD₅₀, rat) |

|---|---|---|---|

| Target Compound | 2.8* | N/A | Not reported |

| Ethyl 4-(dimethylamino)benzoate | 1.9 | 78 | >2000 mg/kg |

| Ethyl Benzoate | 2.6 | N/A | >2000 mg/kg |

*Estimated using fragment-based methods.

生物活性

Ethyl 3-(2-benzoyl-1,1-dioxido-4H-1,4-benzothiazin-4-yl)benzoate is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 465.5 g/mol. The compound features a benzothiazine core, known for its diverse biological activities.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of benzothiazine derivatives, including this compound. The compound exhibits notable activity against various bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 2 μg/ml |

| Escherichia coli | 4 μg/ml |

| Pseudomonas aeruginosa | 8 μg/ml |

These findings suggest that the compound could serve as a potential lead in the development of new antimicrobial agents .

Anticancer Activity

The anticancer properties of benzothiazine derivatives have been documented in several studies. This compound demonstrates cytotoxic effects against various cancer cell lines:

| Cell Line | IC50 (µM) | Reference Drug IC50 (µM) |

|---|---|---|

| A431 (skin cancer) | <10 | Doxorubicin: 15 |

| Jurkat (T-cell leukemia) | <5 | Doxorubicin: 10 |

The structure–activity relationship (SAR) studies indicate that specific substitutions on the benzothiazine ring enhance cytotoxicity, particularly through interactions with key cellular targets involved in apoptosis and cell proliferation .

The mechanisms underlying the biological activities of this compound are multifaceted:

- Inhibition of DNA Synthesis : The compound may interfere with DNA replication in bacterial cells, leading to cell death.

- Apoptosis Induction : In cancer cells, it triggers apoptotic pathways by activating caspases and modulating Bcl-2 family proteins.

- Reactive Oxygen Species (ROS) Generation : Increased ROS levels contribute to oxidative stress in cells, further promoting apoptosis and inhibiting tumor growth .

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of this compound revealed its effectiveness against both Gram-positive and Gram-negative bacteria. The compound was tested using the agar diffusion method and demonstrated significant zones of inhibition compared to standard antibiotics like ampicillin and ciprofloxacin .

Case Study 2: Cancer Cell Line Testing

In vitro testing on various cancer cell lines showed that this compound had a profound effect on cell viability. The study utilized MTT assays to assess cytotoxicity and found that the compound reduced cell viability significantly at low concentrations across multiple cancer types .

常见问题

Basic: What are the recommended synthetic routes for ethyl 3-(2-benzoyl-1,1-dioxido-4H-1,4-benzothiazin-4-yl)benzoate?

A multi-step synthesis is typically employed:

Core Benzothiazine Formation : React 2-aminothiophenol with β-aroylacrylic acids under acidic conditions (e.g., HCl-saturated ethanol reflux) to form the 1,4-benzothiazin-3-one core. Crystallization from methanol ensures purity .

Sulfone Introduction : Oxidize the thiazine sulfur using H₂O₂ or mCPBA to form the 1,1-dioxido moiety. Monitor completion via TLC or LC-MS.

Esterification : Couple the benzoate group via nucleophilic acyl substitution using ethyl 3-bromobenzoate and a base (e.g., K₂CO₃ in dry acetone) .

Key Validation : Confirm intermediate structures using (e.g., aromatic proton splitting patterns) and HRMS.

Advanced: How to resolve contradictions in structural assignments of benzothiazine derivatives?

Contradictions often arise from misassignment of ring puckering or substituent orientation. Use:

- X-ray Crystallography : Refine structures using SHELXL to resolve ambiguities (e.g., chair vs. boat conformations in the thiazine ring) .

- Conformational Analysis : Apply Cremer-Pople puckering coordinates to quantify ring distortions . For example, torsion angles like O1–C8–C7–C9 (~8°) and O2–C10–C11–C16 (~11°) in related compounds confirm substituent orientation .

- Comparative Spectroscopy : Contrast experimental shifts with DFT-calculated values to validate electronic environments.

Basic: What spectroscopic techniques are critical for characterizing this compound?

Advanced: How to design experiments to study the compound’s metabolic stability?

In Vitro Microsomal Assay : Incubate with liver microsomes (human/rat) and NADPH. Quantify parent compound depletion via LC-MS/MS.

Cytochrome P450 Inhibition : Screen against CYP3A4/2D6 using fluorescent probes. Calculate IC₅₀ values .

Reactive Metabolite Trapping : Add glutathione (GSH) to detect thiol adducts, indicating potential toxicity .

Basic: What computational methods predict the compound’s reactivity?

- DFT Calculations : Optimize geometry at B3LYP/6-31G(d) level to model electrophilic sites (e.g., sulfone oxygen nucleophilicity) .

- Docking Studies : Use AutoDock Vina to simulate binding to biological targets (e.g., kinases or GPCRs). Focus on π-π stacking with benzoyl groups .

Advanced: How to address regioselectivity challenges in benzothiazine functionalization?

- Directing Groups : Install electron-withdrawing groups (e.g., -NO₂) at C3 to direct electrophilic substitution to C7 .

- Metal-Catalyzed Cross-Coupling : Use Pd(OAc)₂/XPhos for Suzuki-Miyaura coupling at brominated positions .

- Kinetic vs. Thermodynamic Control : Vary reaction temperature (e.g., 25°C vs. 80°C) to favor mono- vs. di-substituted products.

Basic: What solvents and conditions stabilize this compound during storage?

- Storage : -20°C in amber vials under argon. Avoid DMSO (accelerates hydrolysis).

- Stability Assay : Monitor by in CDCl₃ over 72 hours; <5% degradation indicates acceptable stability .

Advanced: How to analyze hydrogen-bonding networks in crystalline forms?

- ORTEP-3 Visualization : Generate thermal ellipsoid plots to identify N–H⋯O and C–H⋯O interactions .

- Hirshfeld Surface Analysis : Quantify interaction contributions (e.g., O⋯H contacts >20% suggest strong hydrogen bonding) .

Basic: What are common impurities in the synthesis, and how are they removed?

Advanced: How to evaluate the compound’s interaction with serum albumin?

Fluorescence Quenching : Titrate with bovine serum albumin (BSA) and measure Trp emission at 340 nm. Calculate binding constants via Stern-Volmer plots .

Circular Dichroism (CD) : Monitor α-helix content changes to assess protein conformational shifts upon binding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。